molecular formula C3H6N2O2 B1669520 Cycloserine CAS No. 68-41-7

Cycloserine

Numéro de catalogue: B1669520
Numéro CAS: 68-41-7
Poids moléculaire: 102.09 g/mol
Clé InChI: DYDCUQKUCUHJBH-UWTATZPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

  • Mécanisme D'action

    Target of Action

    Cycloserine, a broad-spectrum antibiotic, primarily targets two crucial enzymes involved in bacterial cell wall synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a critical role in the formation of peptidoglycans, which are essential components of the bacterial cell wall .

    Mode of Action

    This compound is an analog of the amino acid D-alanine . It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitively inhibiting the enzymes Alr and Ddl . Alr is responsible for the conversion of L-alanine to D-alanine, while Ddl incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation .

    Biochemical Pathways

    The inhibition of Alr and Ddl disrupts the cytosolic stages of peptidoglycan synthesis, a key biochemical pathway in bacteria . This disruption affects the formation of the bacterial cell wall, leading to downstream effects such as weakening of the bacterial cell wall .

    Pharmacokinetics

    This compound exhibits a bioavailability of approximately 70% to 90% . It is metabolized in the liver and has an elimination half-life of about 10 hours in individuals with normal kidney function . The drug is primarily excreted by the kidneys .

    Result of Action

    The action of this compound results in the inhibition of cell-wall synthesis in susceptible strains of gram-positive and gram-negative bacteria . By blocking the formation of peptidoglycans, the walls of the bacteria become weak, which can lead to the death of the bacteria .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s bactericidal or bacteriostatic activity may depend on its concentration at the site of infection and the susceptibility of the organism . Additionally, factors such as the patient’s kidney function can impact the drug’s elimination rate . It’s also worth noting that co-administration of pyridoxine can reduce some of the central nervous system side effects caused by this compound .

    Safety and Hazards

    Cycloserine may cause a risk of explosion by shock, friction, fire or other sources of ignition . It may be harmful by inhalation, ingestion, or skin absorption . It may cause skin, eye, and respiratory tract irritation .

    Orientations Futures

    D-cycloserine is garnering attention as the primary NMDAR co-agonist in limbic brain regions implicated in neuropsychiatric disorders . It is hoped that future research will continue to focus on elucidating the specific circumstances in which clinical applications (novel and traditional) may (or may not) be successful .

    Analyse Biochimique

    Biochemical Properties

    Cycloserine plays a crucial role in inhibiting cell-wall biosynthesis in bacteria. It acts as a competitive inhibitor of two key enzymes: alanine racemase and D-alanine:D-alanine ligase. Alanine racemase converts L-alanine to D-alanine, while D-alanine:D-alanine ligase incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation. By inhibiting these enzymes, this compound disrupts the formation of the bacterial cell wall, leading to bacterial death .

    Cellular Effects

    This compound affects various types of cells and cellular processes. It interferes with the formation of the bacterial cell wall, causing the bacteria to become weak and eventually die. This disruption in cell wall synthesis leads to the leakage of cell contents and arrest of further bacterial growth. Additionally, this compound’s ability to penetrate the central nervous system can result in neurological side effects such as headaches, dizziness, and confusion .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to and inhibiting alanine racemase and D-alanine:D-alanine ligase. These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the formation of the cell wall, leading to bacterial death. This mechanism of action makes this compound an effective antibiotic against drug-resistant strains of tuberculosis .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under basic conditions, with the greatest stability at pH 11.5. Under mildly acidic conditions, it hydrolyzes to give hydroxylamine and D-serine. Long-term effects of this compound on cellular function include its ability to kill extracellular bacilli over a period of 28 days, provided optimal exposures are achieved .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. High doses of this compound can be neurotoxic, leading to symptoms such as drowsiness, confusion, and seizures. In studies, doses of 750 mg twice daily achieved target exposure in lung cavities of 92% of patients, while 500 mg twice daily achieved target exposure in 85% of patients with meningitis. These findings highlight the importance of dosage optimization to balance efficacy and toxicity .

    Metabolic Pathways

    This compound interferes with an early step in bacterial cell wall synthesis by competitively inhibiting alanine racemase and D-alanine:D-alanine ligase. These enzymes are involved in the formation of D-alanine and its incorporation into the pentapeptide necessary for peptidoglycan formation. By blocking these pathways, this compound disrupts bacterial cell wall synthesis and leads to bacterial death .

    Transport and Distribution

    This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of 70 to 90%. It is distributed throughout the body, including the central nervous system, which contributes to its neurological side effects. This compound is primarily excreted by the kidneys .

    Subcellular Localization

    This compound’s subcellular localization involves its interaction with enzymes in the cytosol, where it inhibits alanine racemase and D-alanine:D-alanine ligase. These interactions prevent the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This compound’s ability to penetrate the central nervous system also suggests its localization within the brain, contributing to its neurological effects .

    Méthodes De Préparation

  • Analyse Des Réactions Chimiques

    • La cyclosérine subit des réactions typiques d'un amide cyclique:

        Oxydation: Elle peut être oxydée pour former son dérivé oxazolidinone correspondant.

        Réduction: La réduction du cycle oxazolidinone peut produire la forme à chaîne ouverte.

    • Les réactifs courants comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène ) et les agents réducteurs (par exemple, le borohydrure de sodium ).
    • Les produits majeurs dépendent des conditions de réaction et des substituants .
  • Applications de la recherche scientifique

  • Mécanisme d'action

  • Comparaison Avec Des Composés Similaires

    Propriétés

    IUPAC Name

    (4R)-4-amino-1,2-oxazolidin-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DYDCUQKUCUHJBH-UWTATZPHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(=O)NO1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H](C(=O)NO1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H6N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8022870
    Record name Cycloserine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8022870
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    102.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Cycloserine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014405
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L
    Record name Cycloserine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00260
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLOSERINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cycloserine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014405
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    Cycloserine is an analog of the amino acid D-alanine. It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitive inhibition of two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis., EXCRETION OF B-ALANINE & D-BETA-AMINOISOBUTYRIC ACID WAS INCR IN PT WITH TUBERCULOSIS RECEIVING CLINICAL DOSES OF D-CYCLOSERINE., Cycloserine is inhibitory for Mycobacterium tuberculosis in concentrations of 5 to 20 ug/ml in vitro. There is no cross-resistance between cycloserine and other tuberculostatic agents. While the antibiotic is effective in experimental infections caused by other microorganisms, studies in vitro reveal no suppression of growth in cultures made in conventional media, which contain D-alanine; this amino acid blocks the antibacterial activity of cycloserine. ... Cycloserine inhibits reactions in which D-alanine is involved in bacterial cell-wall synthesis. The use of media free of D-alanine reveals that the antibiotic inhibits the growth in vitro of enterococci, E. coli, Staph. aureus, Nocardia species, and Chlamydia.
    Record name Cycloserine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00260
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLOSERINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER

    CAS No.

    68-41-7
    Record name (+)-Cycloserine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=68-41-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cycloserine [USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068417
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cycloserine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00260
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name 68-41-7
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756712
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Cycloserine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8022870
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cycloserine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.626
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CYCLOSERINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IK5KI84Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name CYCLOSERINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cycloserine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014405
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    155-156 °C (decomposes), 147 °C
    Record name Cycloserine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00260
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLOSERINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cycloserine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0014405
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    D-cycloserine
    Reactant of Route 2
    D-cycloserine
    Reactant of Route 3
    D-cycloserine
    Reactant of Route 4
    D-cycloserine
    Reactant of Route 5
    D-cycloserine
    Reactant of Route 6
    D-cycloserine
    Customer
    Q & A

    Q1: What is the primary mechanism of action of D-Cycloserine?

    A1: D-Cycloserine acts as a partial agonist at the glycine recognition site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor. [] This interaction enhances extinction learning, a key process in exposure therapy for anxiety disorders. []

    Q2: Does D-Cycloserine impact neuronal excitability?

    A2: Yes, D-Cycloserine has been shown to enhance both intrinsic excitability of CA1 hippocampal neurons and expression of activity-regulated cytoskeletal (Arc) protein, likely via modulation of Ca2+-dependent K+ conductances. [] This increased excitability is observed as a decrease in the duration and area of post-burst afterhyperpolarizations (AHPs). []

    Q3: How does L-Cycloserine differ in its mechanism of action compared to D-Cycloserine?

    A3: While D-Cycloserine acts on NMDA receptors, L-Cycloserine primarily inhibits serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid biosynthesis. [] This inhibition makes L-Cycloserine a potential substrate reduction therapy agent for diseases like Krabbe disease. []

    Q4: What is the molecular formula and weight of Cycloserine?

    A4: this compound (C4H6N2O2) has a molecular weight of 102.1 g/mol.

    Q5: What are the structural features of this compound that contribute to its activity?

    A5: this compound, a cyclic analog of D-alanine, exhibits its inhibitory action due to its structural similarity to D-alanine, allowing it to compete for binding sites on enzymes like alanine racemase. [] The specific conformation of D-Cycloserine, as opposed to L-Cycloserine, is crucial for its interaction with alanine racemase. []

    Q6: How does the stability of this compound change in different environments?

    A6: this compound displays sensitivity to various factors affecting its stability. Research shows that composite particles composed of this compound and calcium hydroxide exhibit improved stability under accelerated stress conditions (60°C/75% RH for 24 hours) compared to this compound alone. [] This finding highlights the potential of excipients like calcium hydroxide to enhance this compound's stability in pharmaceutical formulations.

    Q7: What strategies can be employed to improve the stability of this compound formulations?

    A7: One strategy involves the use of inorganic compounds like calcium hydroxide to create composite particles with this compound. [] This approach, as demonstrated in a study, significantly enhanced the drug's stability under accelerated stress conditions. [] The compatibility between this compound and calcium hydroxide was confirmed using differential scanning calorimetry. []

    Q8: What is the pharmacokinetic profile of this compound?

    A8: this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 4 hours. [, ] It is widely distributed throughout the body, including the cerebrospinal fluid, and is primarily excreted unchanged in the urine. [, ] Notably, this compound exhibits significant interindividual pharmacokinetic variability, influenced by factors such as food intake and drug interactions. []

    Q9: What are the potential benefits of therapeutic drug monitoring for this compound?

    A9: Due to its narrow therapeutic index and interindividual pharmacokinetic variability, therapeutic drug monitoring of this compound blood levels is crucial to ensure efficacy and minimize the risk of toxicity, particularly neurotoxicity. [, ] Maintaining blood levels within the therapeutic range (20-40 μg/mL) has been associated with improved treatment outcomes and reduced toxicity. []

    Q10: Are there specific drug-metabolizing enzymes involved in this compound metabolism?

    A10: There is limited information available on the specific drug-metabolizing enzymes involved in this compound metabolism. Further research is needed to determine if this compound induces or inhibits drug-metabolizing enzymes and if this contributes to drug interactions or variability in patient response.

    Q11: What animal models have been used to study this compound?

    A11: Researchers have employed various animal models to investigate the effects of this compound. Studies in rats have explored its potential in treating Parkinson's disease, where long-term treatment with low-dose this compound showed promise in reducing motor disturbances. [] Additionally, twitcher mice, a model for Krabbe disease, have been used to study the therapeutic potential of L-Cycloserine as a substrate reduction therapy. []

    Q12: How effective is D-Cycloserine as an adjunct therapy for anxiety and PTSD?

    A12: While initial studies showed promise, larger and more recent studies, including those with patients suffering from social anxiety disorder, post-traumatic stress disorder, and OCD, have shown less promising and sometimes even detrimental results for using D-Cycloserine as an adjunct therapy. [, , , , ]

    Q13: How does resistance to this compound develop in bacteria?

    A13: Resistance to this compound in bacteria like Mycobacterium tuberculosis can develop through mutations in the alr gene encoding alanine racemase, the primary target of this compound. [, ] These mutations can alter the enzyme's structure, reducing this compound's binding affinity and its ability to inhibit the enzyme's activity. [, ]

    Q14: Are there any known instances of cross-resistance between this compound and other antibiotics?

    A14: While cross-resistance between this compound and other antibiotics is not commonly reported, a study investigating Salmonella Typhimurium mutants deficient in cytochrome bd oxidase showed increased resistance to various antibiotics, including D-Cycloserine, aminoglycosides, and ampicillin. [] This finding suggests potential links between bacterial respiratory pathways and susceptibility to D-Cycloserine. []

    Q15: What are the known toxicological effects of this compound?

    A15: this compound is associated with a range of neuropsychiatric side effects, including seizures, depression, psychosis, and suicidal ideation. [, , , , , , , , ] These side effects are dose-dependent and can be severe, sometimes leading to treatment discontinuation. [, , , , ] Patients with a history of psychiatric disorders might be particularly vulnerable to these adverse effects. [, ]

    Q16: Are there any specific populations where this compound use requires extra caution due to potential toxicity?

    A16: this compound should be used with extreme caution in patients with pre-existing psychiatric conditions, as it can exacerbate symptoms and increase the risk of suicidal thoughts and behaviors. [, , ] Careful monitoring and alternative treatment options should be considered for this patient population.

    Q17: Are there strategies being explored to improve the delivery of this compound to specific targets?

    A17: One approach to enhance this compound's delivery across biological barriers, such as the skin, involves the synthesis of 4,5-dihydroisoxazol-3-yl fatty acid ester derivatives. [] These derivatives demonstrate improved skin permeation compared to this compound itself, highlighting their potential as topical prodrugs for skin infections. []

    Q18: What analytical methods are used to quantify this compound levels?

    A18: Various analytical methods are used to quantify this compound, including colorimetric assays, high-performance liquid chromatography (HPLC), and second-derivative UV spectrophotometry. [, ] The choice of method depends on the specific application and required sensitivity. For instance, HPLC methods coupled with fluorometric detection using labeling agents like 9-chloro-10-methyl acridinium triflate offer high sensitivity for quantifying this compound in biological samples, including urine. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.